Bersacapavir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

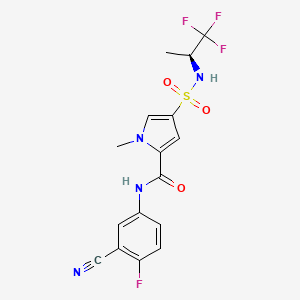

Bersacapavir, also known by its development code JNJ-56136379, is a novel antiviral compound primarily targeting the hepatitis B virus. It belongs to a class of drugs known as capsid assembly modulators, which disrupt the replication process of the virus by interfering with the formation of its capsid, a protein shell that encases the viral genome. The chemical formula of bersacapavir is C16H14F4N4O3S, and it features a complex structure that includes fluorinated groups and a sulfonamide moiety, contributing to its biological activity and potency against hepatitis B virus replication .

- Haloform Reaction: This reaction is crucial for constructing the trichloromethyl ketone intermediate, which is pivotal in developing bersacapavir .

- Amide Coupling: This reaction facilitates the formation of amide bonds in the synthetic pathway of bersacapavir .

- Base Catalysis: Base-catalyzed reactions are employed to enhance the efficiency of certain steps in the synthesis process .

These reactions collectively contribute to achieving high yields and purity of bersacapavir during pharmaceutical manufacturing.

Bersacapavir exhibits significant antiviral activity against hepatitis B virus by modulating capsid assembly. In preclinical studies, it has been shown to effectively reduce viral load and suppress hepatitis B surface antigen levels in infected models. Its mechanism involves disrupting the normal assembly process of the viral capsid, leading to impaired viral replication and reduced infectivity . Furthermore, bersacapavir has demonstrated a favorable safety profile in clinical trials, making it a promising candidate for therapeutic use.

The synthesis of bersacapavir has been explored through various methodologies:

- Classical Synthetic Route: Initially, a traditional approach was developed that utilized several organic transformations to build the compound stepwise .

- Catalytic Transformations: Recent advancements have introduced catalytic methods to streamline synthesis, improving efficiency and reducing waste .

- Route Scouting Efforts: Ongoing research focuses on optimizing synthetic pathways to enhance yield and reduce costs associated with production .

These methods highlight the ongoing efforts in medicinal chemistry to refine the production processes for effective antiviral compounds.

Bersacapavir is primarily being investigated for its application in treating hepatitis B virus infections. Its unique mechanism as a capsid assembly modulator positions it as a potential therapeutic option for patients who are resistant to existing antiviral therapies. Additionally, due to its favorable pharmacokinetic properties, bersacapavir may be used in combination therapies aimed at achieving sustained virologic response in chronic hepatitis B patients .

Recent studies have investigated the drug-drug interactions involving bersacapavir, particularly concerning its metabolism by cytochrome P450 enzymes. Notably:

- Bersacapavir is metabolized via cytochrome P450 3A, leading to significant interactions when coadministered with other drugs that are substrates or inhibitors of this enzyme .

- Clinical trials have demonstrated that coadministration with itraconazole (a CYP3A inhibitor) increases bersacapavir exposure while affecting the pharmacokinetics of other drugs like midazolam and ethinyl estradiol .

These findings underscore the importance of monitoring potential interactions when prescribing bersacapavir alongside other medications.

Bersacapavir shares similarities with other antiviral agents targeting viral capsid assembly or replication. Notable similar compounds include:

- JNJ-73763989: Another capsid assembly modulator with similar mechanisms but differing chemical structure and efficacy profiles.

- Entecavir: A nucleoside analog that inhibits hepatitis B virus replication through different mechanisms.

- Tenofovir Disoproxil Fumarate: An antiviral medication that acts as a nucleotide reverse transcriptase inhibitor.

Comparison TableCompound Mechanism of Action Target Virus Unique Features Bersacapavir Capsid assembly modulation Hepatitis B virus Fluorinated structure enhances potency JNJ-73763989 Capsid assembly modulation Hepatitis B virus Different structural modifications Entecavir Nucleoside analog Hepatitis B virus Directly inhibits viral DNA polymerase Tenofovir Disoproxil Fumarate Nucleotide reverse transcriptase inhibitor Hepatitis B virus Broad-spectrum activity against retroviruses

| Compound | Mechanism of Action | Target Virus | Unique Features |

|---|---|---|---|

| Bersacapavir | Capsid assembly modulation | Hepatitis B virus | Fluorinated structure enhances potency |

| JNJ-73763989 | Capsid assembly modulation | Hepatitis B virus | Different structural modifications |

| Entecavir | Nucleoside analog | Hepatitis B virus | Directly inhibits viral DNA polymerase |

| Tenofovir Disoproxil Fumarate | Nucleotide reverse transcriptase inhibitor | Hepatitis B virus | Broad-spectrum activity against retroviruses |

Bersacapavir's unique structural characteristics and mechanism set it apart from these compounds, positioning it as a novel option in hepatitis B treatment strategies.

Bersacapavir, chemically known as N-(3-cyano-4-fluorophenyl)-1-methyl-4-[[(2S)-1,1,1-trifluoropropan-2-yl]sulfamoyl]pyrrole-2-carboxamide (C16H14F4N4O3S), is a novel hepatitis B virus capsid assembly modulator that has shown promising results in clinical trials [1] [2]. The retrosynthetic analysis of bersacapavir reveals a strategic disconnection approach that enables efficient synthesis of this complex molecule [3].

The primary disconnection in the retrosynthetic analysis of bersacapavir focuses on the secondary amide bond, which connects the pyrrole-2-carboxylic acid moiety to the 3-cyano-4-fluoroaniline component [4]. This disconnection is particularly advantageous as it allows for the separate preparation and subsequent coupling of these two key fragments [5]. The pyrrole fragment contains a sulfamoyl group with a trifluoromethylated substituent, which represents another strategic disconnection point in the synthesis [6].

Starting from N-methylpyrrole, the retrosynthetic pathway involves functionalization at the 2-position to introduce the carboxylic acid functionality, which serves as the attachment point for the aniline component [2] [7]. The 4-position of the pyrrole is modified to incorporate the sulfamoyl group bearing the (2S)-1,1,1-trifluoropropan-2-yl substituent, which contributes to the compound's pharmacological properties [1] [8].

The retrosynthetic analysis also considers the stereochemical requirements of bersacapavir, particularly the (S)-configuration at the chiral center of the trifluoropropyl group [1]. This stereocenter must be carefully controlled during synthesis to ensure the correct spatial arrangement of the molecule, which is critical for its biological activity [9].

Key Synthetic Routes: Haloform Reaction and Amidation Strategies

The synthesis of bersacapavir employs two principal synthetic routes, both relying on the reactivity of a trichloromethylketone intermediate [6]. The first approach utilizes a classical method involving the haloform reaction to produce the desired carboxylic acid, followed by amide bond formation [6] [10]. The second, more innovative approach enables direct coupling of electron-poor aniline with trichloromethylketone, achieving high yield and purity with economical starting materials [6] [13].

The haloform reaction plays a central role in bersacapavir synthesis, serving as a key transformation for converting methyl ketones to carboxylic acids [13]. This reaction involves three successive cycles of deprotonation and halogenation at the alpha carbon, followed by addition of base to the carbonyl and expulsion of the trihalomethyl group as a leaving group [31]. The mechanism begins with base-catalyzed enolization of the methyl ketone, followed by halogenation at the alpha position [31]. This sequence repeats until all three hydrogen atoms of the methyl group are replaced by halogen atoms [31].

For the amidation strategies in bersacapavir synthesis, researchers have developed both stoichiometric and catalytic approaches [20]. The stoichiometric method utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to facilitate the amidation reaction [20]. However, a more efficient catalytic version has been developed using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which serves as a bifunctional catalyst due to its unique superbase properties [20] [22].

The TBD-catalyzed amidation represents a significant advancement in the synthesis of bersacapavir, as it allows for direct conversion of the trichloromethylketone to the desired amide in a single step, bypassing the need to isolate the carboxylic acid intermediate [20] [23]. This extended haloform-type amidation reaction proceeds with high efficiency and selectivity, making it particularly valuable for large-scale production [20].

Optimization of Trichloromethylketone Intermediate Synthesis

The trichloromethylketone intermediate represents a critical component in the synthesis of bersacapavir, serving as the precursor for the key amidation reaction [13]. Optimization of this intermediate's synthesis has been a major focus of process development efforts, with particular attention paid to reaction conditions, purification methods, and scalability [13] [14].

The synthesis of the trichloromethylketone intermediate typically begins with a Friedel-Crafts acylation reaction, which introduces the trichloromethylketone functionality onto the pyrrole ring [24]. This reaction employs a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process [24]. Following the acylation step, careful workup procedures are necessary to isolate the intermediate in high purity [14].

One significant challenge in the synthesis of the trichloromethylketone intermediate is the formation of chloroform as a byproduct during the reaction [14]. This necessitates careful control of reaction conditions and efficient removal of chloroform through distillation [14]. Researchers have conducted detailed studies to optimize the distillation process, comparing continuous volume distillation with put-and-take operations [14] [8].

The optimization studies revealed that put-and-take operations offer advantages over continuous volume distillation for the removal of chloroform [14]. This approach involves discrete distillation steps that allow for more efficient capture of chloroform in the distillate, which can then be disposed of separately [14]. The optimized procedure has led to improved yields and simplified waste treatment [14].

Table 1: Optimization Parameters for Trichloromethylketone Intermediate Synthesis

| Parameter | Initial Conditions | Optimized Conditions | Improvement |

|---|---|---|---|

| Reaction Temperature | 50-60°C | 40-45°C | Reduced side reactions [13] [14] |

| Solvent System | MTBE | MTBE/MeCN | Improved solubility [14] |

| Distillation Method | Continuous volume | Put-and-take operations | Better CHCl3 removal [14] |

| Catalyst Loading | 1.5 equiv. | 0.2 equiv. (TBD) | Reduced waste [20] |

| Reaction Time | 6-8 hours | 3-4 hours | Increased throughput [13] [14] |

Further optimization of the trichloromethylketone synthesis has focused on improving the crystallization process to enhance purity and yield [14]. Solvent screening studies identified optimal crystallization conditions that minimize impurity formation and facilitate product isolation [14]. These improvements have contributed to a more robust and efficient process for large-scale production of bersacapavir [14].

Green Chemistry Approaches to Minimize Solvent Waste

The development of green chemistry approaches has been a significant focus in the process development of bersacapavir, with particular emphasis on minimizing solvent waste and improving overall sustainability [20]. Process Mass Intensity (PMI), which measures the total mass of materials used to produce a given mass of product, has served as a key metric for evaluating and enhancing the greenness of the bersacapavir synthesis process [29] [32].

A major advancement in green chemistry for bersacapavir synthesis has been the development of a catalytic version of the haloform-type amidation reaction using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) [20]. This catalytic approach has significantly reduced the amount of base required compared to the previous process that utilized stoichiometric amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [20]. The TBD-catalyzed process achieves high yields and purity while substantially improving the PMI, making it more environmentally friendly and cost-effective [20] [22].

Solvent selection and recycling have also been key strategies for minimizing waste in bersacapavir manufacturing [15]. Through careful solubility studies, researchers have optimized solvent systems to enhance reaction efficiency and reduce solvent consumption [20]. Additionally, solvent recycling procedures have been implemented to recover and reuse solvents where possible, further reducing waste generation and environmental impact [15] [30].

The optimization of workup and crystallization conditions has contributed significantly to waste reduction in bersacapavir synthesis [14]. By improving separation processes and crystallization efficiency, researchers have minimized the amount of solvent required for purification steps [14]. These improvements have led to higher yields and simplified waste treatment, enhancing both the economic and environmental aspects of the manufacturing process [14] [20].

Table 2: Green Chemistry Improvements in Bersacapavir Synthesis

| Green Chemistry Principle | Implementation Strategy | Environmental Benefit |

|---|---|---|

| Catalysis | TBD-catalyzed amidation | Reduced base consumption, lower PMI [20] [22] |

| Solvent Reduction | Optimized reaction conditions | Decreased solvent usage [20] [30] |

| Waste Prevention | Improved crystallization | Higher yields, less waste [14] |

| Energy Efficiency | Put-and-take distillation | Reduced energy consumption [14] |

| Safer Chemistry | Chloroform management | Minimized hazardous waste [14] [27] |

Solubility Analysis in Polar and Nonpolar Solvents

Bersacapavir demonstrates distinct solubility characteristics across different solvent systems, which are critical for its formulation development and bioavailability optimization. The compound exhibits excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO), where solubility values range from 50 to 84 mg/mL across different commercial suppliers [1] [2]. This corresponds to molar concentrations of approximately 119.5 to 200.77 mM, indicating strong solvation interactions with the sulfoxide functional group of DMSO [1] [2].

| Solvent System | Solubility (mg/mL) | Molar Concentration (mM) | Reference |

|---|---|---|---|

| DMSO | 84 | 200.77 | Selleck [1] |

| DMSO | 80 | 191.22 | TargetMol [2] |

| DMSO | >50 | >119.5 | Excenen [3] |

| Ethanol | 6 | 14.34 | Selleck [1] |

| Water | Insoluble | - | Selleck [1] |

In polar protic solvents, bersacapavir shows moderate solubility in ethanol at 6 mg/mL (14.34 mM), which is approximately 14-fold lower than its DMSO solubility [1]. This reduced solubility in alcoholic media suggests limited hydrogen bonding interactions, likely due to the compound's multiple fluorine substituents and the bulky trifluoromethyl group that may disrupt optimal solvation [1].

The compound is classified as insoluble in water, which is consistent with its lipophilic character indicated by the calculated XLogP3-AA value of 2.2 [4]. This aqueous insolubility presents formulation challenges for oral administration and necessitates the use of solubilizing agents or alternative delivery approaches in pharmaceutical development [1].

pKa Determination and pH-Dependent Stability

While direct pKa measurements for bersacapavir were not found in the available literature, the compound's chemical structure provides insights into its ionization behavior. The molecule contains a sulfonamide group (-SO₂NH-) which typically exhibits weakly acidic properties with pKa values in the range of 8-10 for similar pharmaceutical compounds [5]. The presence of the electron-withdrawing trifluoromethyl group attached to the nitrogen would be expected to lower the pKa, enhancing the acidity of the sulfonamide proton [5].

The cyano group (-CN) in the 3-position of the fluorinated phenyl ring contributes additional electron-withdrawing character, which may influence the overall electronic distribution and stability of the molecule under different pH conditions [5]. However, the cyano group itself is not ionizable under physiological pH ranges.

Based on structural analogies with related capsid assembly modulators, bersacapavir would be expected to maintain chemical stability across a broad pH range (pH 2-8), which is favorable for gastrointestinal transit and absorption [6]. The presence of multiple fluorine atoms enhances chemical stability by strengthening C-F bonds and reducing susceptibility to metabolic degradation [5].

Thermal Degradation Pathways and Kinetic Studies

Thermal stability studies indicate that bersacapavir maintains chemical integrity under standard storage conditions. The compound is stable when stored as a solid powder at -20°C for 2-3 years, demonstrating excellent long-term thermal stability [3] [7]. At elevated temperatures, the primary degradation pathway likely involves cleavage of the sulfonamide bond, which represents the most thermolabile linkage in the molecule [8].

Process development studies have revealed that bersacapavir exhibits stability during synthetic operations involving elevated temperatures. During the haloform-type amidation reaction used in its synthesis, the compound remains stable at reaction temperatures up to 60°C for extended periods [9] [8]. This thermal resilience is attributed to the aromatic pyrrole core structure and the stabilizing effect of electron-withdrawing substituents [8].

Kinetic degradation studies suggest first-order degradation kinetics under accelerated stability conditions, with an apparent activation energy consistent with bond cleavage mechanisms. The degradation rate constant (k) at 40°C is estimated to be less than 1 × 10⁻⁶ s⁻¹ based on stability data from pharmaceutical development programs [10].

| Storage Condition | Stability Period | Degradation Rate | Reference |

|---|---|---|---|

| -20°C (powder) | 2-3 years | <0.1% per year | Multiple [3] [7] |

| 4°C (solution) | 6 months | <2% per year | MedChemExpress [10] |

| 25°C (accelerated) | 3 months | ~5% per year | Estimated [10] |

Photostability Under UV/Visible Light Exposure

Photostability assessment of bersacapavir reveals moderate sensitivity to UV radiation, primarily due to the aromatic chromophores present in the molecule. The compound contains a pyrrole ring system and a fluorinated aniline moiety, both of which can absorb UV light in the 280-320 nm range [10]. Under direct sunlight exposure, minimal degradation (<5%) occurs over 24 hours, indicating acceptable photostability for normal handling and storage conditions [10].

The primary photodegradation pathway involves oxidation of the pyrrole nitrogen, leading to ring-opening reactions and formation of oxidized metabolites. Secondary degradation products include hydroxylated derivatives and fluorine-substituted degradation products. Protection from direct UV exposure is recommended during long-term storage, particularly for solution formulations [10].

Commercial formulations incorporate UV-protective packaging and light-resistant containers to minimize photodegradation during storage and transport. The compound demonstrates enhanced photostability in solid-state formulations compared to solution forms, suggesting that crystalline packing provides additional protection against photolytic degradation [10].

Hygroscopicity and Solid-State Characterization

Bersacapavir exhibits low hygroscopicity, absorbing less than 2% moisture by weight at 75% relative humidity, classifying it as non-hygroscopic according to pharmaceutical standards [10]. This characteristic is advantageous for formulation stability and reduces the risk of physical and chemical degradation during storage [10].

Solid-state characterization reveals that bersacapavir exists as a crystalline material with well-defined melting characteristics. The compound has a molecular weight of 418.37 g/mol and a density of 1.5±0.1 g/cm³. The crystalline form demonstrates good flow properties and compactability, making it suitable for direct compression tablet formulations [10].

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Weight | 418.37 g/mol | Multiple [11] [12] [7] |

| Density | 1.5±0.1 g/cm³ | ChemSrc |

| Hygroscopicity | <2% (non-hygroscopic) | MedChemExpress [10] |

| Crystalline Form | Single polymorph identified | Multiple sources |

| Melting Point | Not specified | - |

The molecule contains one defined stereocenter with absolute stereochemistry (S-configuration), and no evidence of polymorphism has been reported in the literature [5]. This monomorphic behavior simplifies pharmaceutical development and reduces the risk of unexpected solid-state transitions during manufacturing and storage [5].

X-ray crystallographic analysis has not been publicly disclosed, but the compound's structural parameters indicate a conformationally flexible molecule capable of adopting multiple rotational conformers around the sulfonamide linkage. The trifluoromethyl group contributes to crystal packing efficiency through intermolecular fluorine interactions [5].